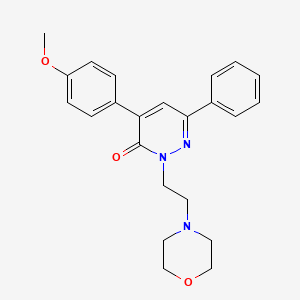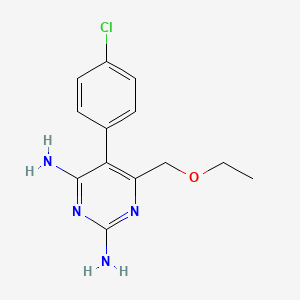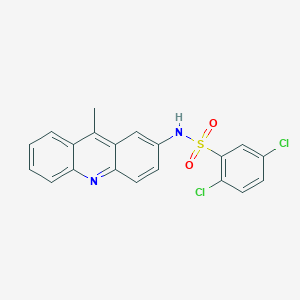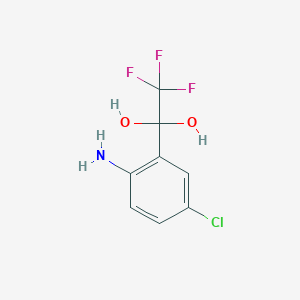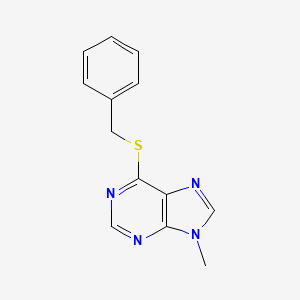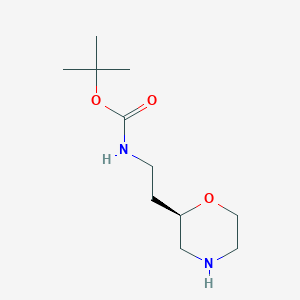
(S)-tert-butyl 2-(morpholin-2-yl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The tert-butyl group provides steric hindrance, making it a stable protecting group that can be easily removed under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine, potassium permanganate, osmium tetroxide, hydrogen gas, palladium catalyst, lithium aluminum hydride, sodium methoxide, and lithium diisopropylamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives of the compound .
Applications De Recherche Scientifique
tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl ®-(2-(morpholin-2-yl)ethyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability as a protecting group. Its ability to be easily removed under acidic conditions makes it highly valuable in organic synthesis .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(2R)-morpholin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 |
Clé InChI |
JXZNAZXFHKPBMP-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@@H]1CNCCO1 |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


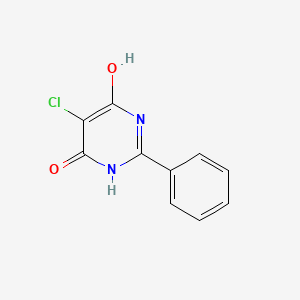
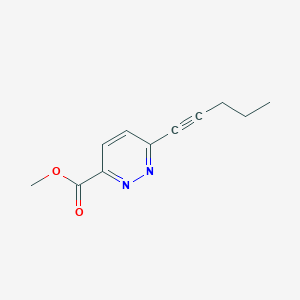
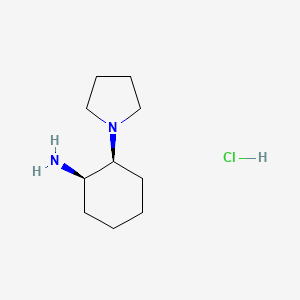
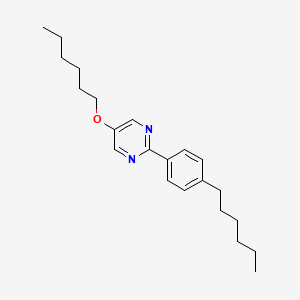
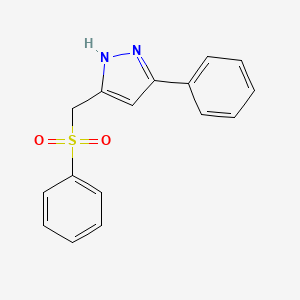
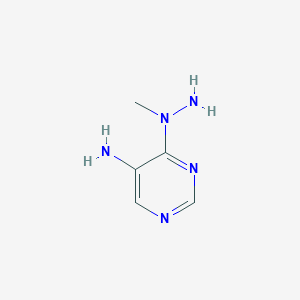
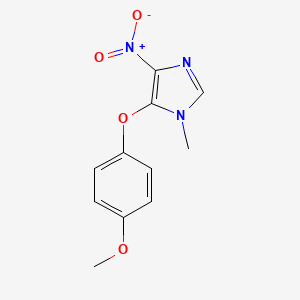
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
